Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate
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Overview
Description
Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a bicyclic compound that has garnered interest in various fields of chemistry and biology. This compound is known for its conformationally restricted structure, which makes it a valuable scaffold for designing biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves an eight-step sequence. The process begins with the reaction of 2,3-bis(chloromethyl)pyridine and a C1-binucleophile. The key steps include the catalytic reduction of the pyridine ring . The overall yield of this synthetic route is approximately 9.0% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method, using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated derivatives .
Scientific Research Applications
Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The conformationally restricted structure allows for selective binding to biological targets, enhancing its potency and selectivity . The pathways involved often include neurotransmitter receptors and enzymes related to neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: Another conformationally restricted GABA analogue.
Rodocaine: A local anesthetic with a similar bicyclic structure.
Bone resorption inhibitors: Compounds with similar scaffolds used in the treatment of bone diseases.
Uniqueness
Methyl octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific conformational restriction, which provides advantages in terms of potency and selectivity towards biological targets. This makes it a valuable compound for designing new therapeutic agents .
Properties
CAS No. |
62008-49-5 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)11-7-3-5-8-4-2-6-9(8)11/h8-9H,2-7H2,1H3 |
InChI Key |
NVSOYIKDYLGXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC2C1CCC2 |
Origin of Product |
United States |
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